

# Spectroscopic Characterization of 5-Hydroxy-2-methylbenzotrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzotrile

Cat. No.: B8816428

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Hydroxy-2-methylbenzotrile** (C<sub>8</sub>H<sub>7</sub>NO). Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral characteristics of the molecule. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a robust analytical framework.

## Molecular Structure and Spectroscopic Overview

**5-Hydroxy-2-methylbenzotrile** is a substituted aromatic compound with the chemical formula C<sub>8</sub>H<sub>7</sub>NO and a molecular weight of 133.15 g/mol <sup>[1]</sup> Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH<sub>3</sub>) group, and a nitrile (-C≡N) group. The strategic placement of these functional groups dictates the electronic environment of each atom, resulting in a unique and predictable NMR fingerprint.

The presence of both electron-donating groups (hydroxyl and methyl) and an electron-withdrawing group (nitrile) on the aromatic ring leads to a distinct pattern of chemical shifts in both <sup>1</sup>H and <sup>13</sup>C NMR spectra, allowing for unambiguous structural elucidation.

## Predicted $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **5-Hydroxy-2-methylbenzonitrile** is anticipated to exhibit characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The exact chemical shifts are influenced by the choice of deuterated solvent, concentration, and temperature.<sup>[2]</sup> For the purpose of this guide, predictions are based on typical values observed for similar phenolic and benzonitrile compounds in a common NMR solvent like deuteriochloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ).

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Hydroxyl (-OH)	4.0 - 6.0 (broad)	Singlet (broad)	N/A	Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with $\text{D}_2\text{O}$ .
Aromatic CH (H-6)	~7.3	Doublet	~8.0	Ortho-coupling with H-4.
Aromatic CH (H-4)	~6.9	Doublet of doublets	~8.0, ~2.0	Ortho-coupling with H-6 and meta-coupling with H-3.
Aromatic CH (H-3)	~6.8	Doublet	~2.0	Meta-coupling with H-4.
Methyl (- $\text{CH}_3$ )	~2.4	Singlet	N/A	

Causality Behind Predicted Shifts:

- The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can vary significantly.
- The aromatic protons will appear in the range of  $\delta$  6.8-7.3 ppm. The electron-donating hydroxyl group will shield the ortho and para protons (H-4 and H-6), shifting them upfield compared to benzene ( $\delta$  7.34 ppm). The nitrile group, being electron-withdrawing, will deshield the ortho and para protons (H-3 and H-6). The interplay of these effects results in the predicted shifts.
- The methyl protons are attached to the aromatic ring and are expected to resonate around  $\delta$  2.4 ppm, a typical region for aryl methyl groups.

## Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **5-Hydroxy-2-methylbenzonitrile** will display signals for all eight carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C5 (-OH)	155 - 160	Carbon attached to the hydroxyl group, significantly deshielded.
C2 (-CH <sub>3</sub> )	135 - 140	Quaternary carbon attached to the methyl group.
C1 (-CN)	110 - 115	Quaternary carbon attached to the nitrile group.
C6	130 - 135	
C4	120 - 125	
C3	115 - 120	
Nitrile (-C $\equiv$ N)	118 - 122	Characteristic chemical shift for a nitrile carbon.
Methyl (-CH <sub>3</sub> )	20 - 25	

#### Rationale for Chemical Shift Assignments:

- The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C5) is expected to be the most deshielded among the aromatic carbons.
- The quaternary carbons (C1 and C2) will generally have weaker signals compared to the protonated carbons.
- The nitrile carbon (C $\equiv$ N) has a characteristic chemical shift in the range of 118-122 ppm.[3]
- The methyl carbon will appear at the most upfield region of the spectrum.

## Experimental Protocol for NMR Data Acquisition

To obtain high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **5-Hydroxy-2-methylbenzotrile**, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

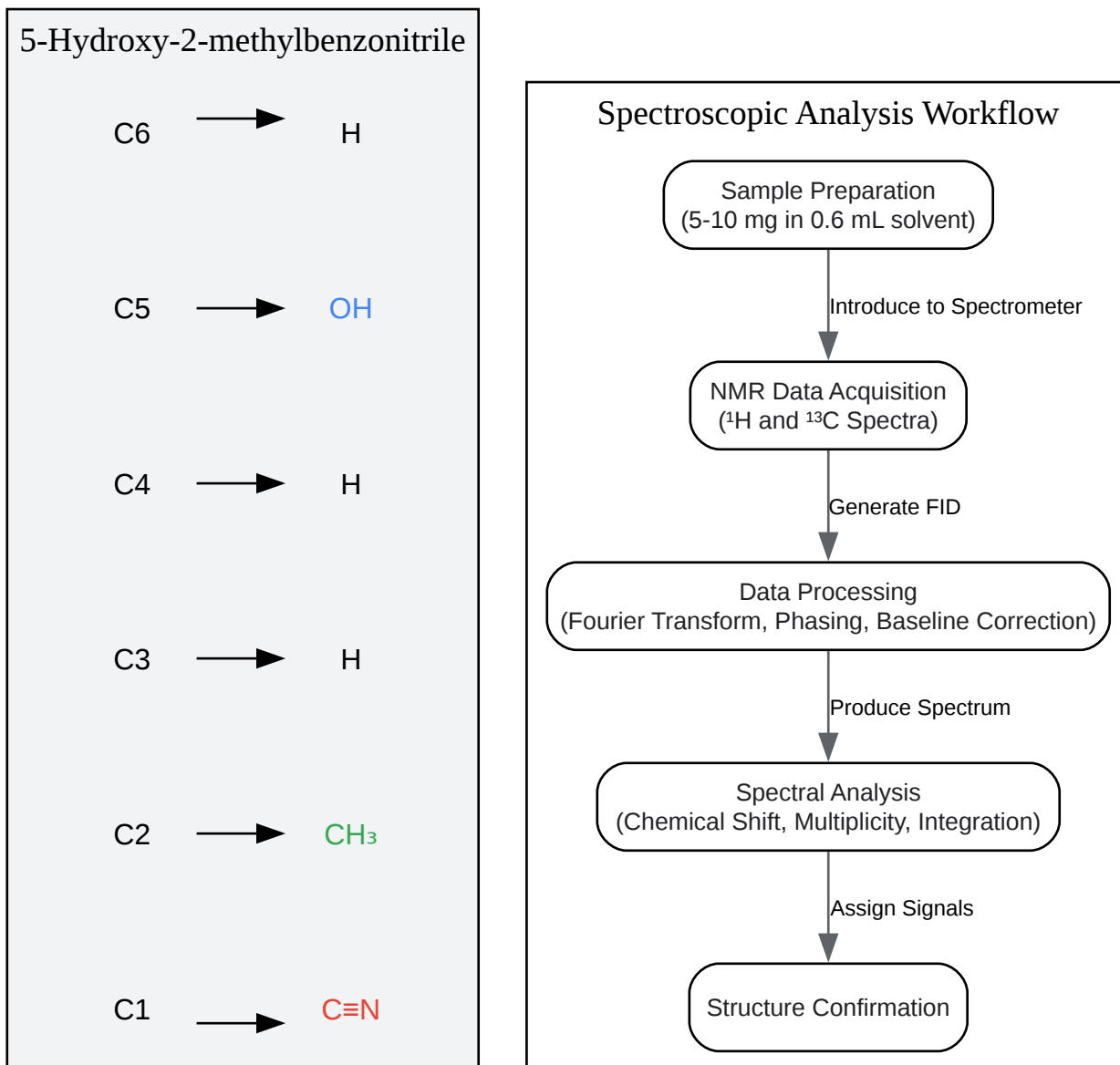
### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **5-Hydroxy-2-methylbenzotrile** solid.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube. DMSO-d<sub>6</sub> is often a good choice for phenolic compounds as it can help in observing the hydroxyl proton.[\[2\]](#)[\[4\]](#)
  - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Instrument Setup and Referencing:
  - Use a standard 400 MHz (or higher) NMR spectrometer.
  - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
  - Reference the <sup>1</sup>H and <sup>13</sup>C spectra to the residual solvent peak. For DMSO-d<sub>6</sub>, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.[\[5\]](#)[\[6\]](#) Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C).[\[5\]](#)
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: ~16 ppm (centered around 6 ppm).
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16 scans for a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: ~240 ppm (centered around 120 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
- Number of Scans: 256-1024 scans, or more, to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

## Visualization of Molecular Structure and Logic

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR-based structural elucidation.

## References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index.
- Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- PubChem. (n.d.). **5-hydroxy-2-methylbenzonitrile**.
- Sookai, S., Waziri, I., Muller, A. J., & Nowakowska, M. (2025). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E) - RSC Publishing. RSC Advances.

- Sigma-Aldrich. (n.d.). **5-Hydroxy-2-methylbenzonitrile**.
- Sigma-Aldrich. (n.d.). **5-Hydroxy-2-methylbenzonitrile**.
- PubChem. (n.d.). 2-Methylbenzonitrile.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *The Journal of Organic Chemistry*, 62(21), 7512-7515.
- CK Gas Products. (n.d.). NMR Solvent Data Chart.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- Reich, H. J. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.
- Gable, K. (2022, March 9). <sup>13</sup>C NMR Chemical Shift. Oregon State University.
- ChemicalBook. (n.d.). 2-METHYL-5-NITROBENZONITRILE(939-83-3) <sup>13</sup>C NMR spectrum.
- ChemicalBook. (n.d.). 2-METHYL-5-NITROBENZONITRILE(939-83-3) <sup>1</sup>H NMR spectrum.
- Emery Pharma. (n.d.). NMR Solvent Chart.
- Sigma-Aldrich. (n.d.). **5-Hydroxy-2-methylbenzonitrile**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- [2. ckgas.com](https://www.ckgas.com) [[ckgas.com](https://www.ckgas.com)]
- [3. <sup>13</sup>C NMR Chemical Shift](https://sites.science.oregonstate.edu) [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- [4. scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
- [5. Notes on NMR Solvents - Title](https://webspectra.chem.ucla.edu) [[webspectra.chem.ucla.edu](https://webspectra.chem.ucla.edu)]
- [6. emerypharma.com](https://www.emerypharma.com) [[emerypharma.com](https://www.emerypharma.com)]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Hydroxy-2-methylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)